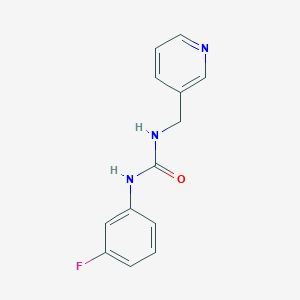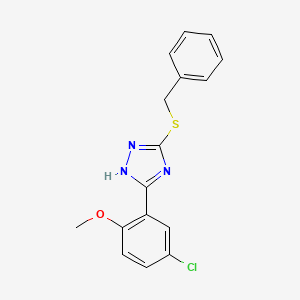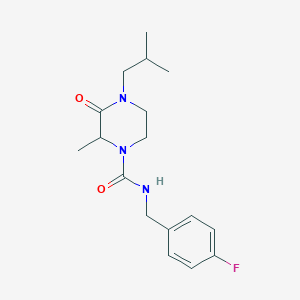
N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)urea, also known as FPU-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPU-1 is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death pathways.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)urea has been studied for its potential applications in various scientific research fields, including cancer, neurodegenerative diseases, and inflammation. As a PARP-1 inhibitor, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, this compound has been found to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. This compound has also been investigated for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)urea inhibits the activity of PARP-1 by binding to its catalytic domain, which prevents the enzyme from repairing DNA damage and initiating cell death pathways. This leads to an accumulation of DNA damage and ultimately cell death. This compound has been shown to be a selective inhibitor of PARP-1, with little or no effect on other PARP family members.
Biochemical and Physiological Effects:
In addition to its effects on PARP-1 activity, this compound has been found to have other biochemical and physiological effects. For example, this compound has been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary components. This compound has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)urea in lab experiments is its potency as a PARP-1 inhibitor. This compound has been shown to be more potent than other PARP-1 inhibitors such as olaparib and veliparib. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)urea. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of this compound's effects on other PARP family members and other DNA repair pathways. Finally, this compound could be studied in combination with other drugs to determine its potential as a synergistic therapy for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)urea involves the reaction of 3-fluoroaniline and 3-pyridinecarboxaldehyde with urea in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using spectroscopic techniques such as NMR and IR. The yield of this compound is typically around 50%.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDZGMVBHVXXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327679.png)
![5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B5327681.png)
![6-ethyl-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5327683.png)
![3-(allylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327690.png)
![6-iodo-3-(4-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327705.png)

![5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5327710.png)
![N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide](/img/structure/B5327726.png)
![3-methyl-1-(1-{[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)butan-1-one](/img/structure/B5327735.png)
![6-(5-fluoro-2-methylbenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327739.png)
![3-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B5327742.png)

![{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetic acid](/img/structure/B5327750.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5327754.png)